molecular formula C11H13N5O3 B2919371 5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 929814-42-6

5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2919371
CAS RN: 929814-42-6
M. Wt: 263.257
InChI Key: RVHHZHFMRMRGPE-UHFFFAOYSA-N
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Description

The compound “5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” belongs to the class of organic compounds known as triazoles, which are characterized by a five-membered ring structure composed of three nitrogen atoms and two carbon atoms . The presence of the amino group (-NH2) and carboxamide group (-CONH2) suggests that this compound could exhibit properties typical of amines and amides, such as the ability to participate in hydrogen bonding and potentially act as a weak base .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, along with the attached dimethoxyphenyl and carboxamide groups . The electron-donating methoxy groups could potentially influence the electronic properties of the phenyl ring .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, often serving as ligands in coordination chemistry or as scaffolds in medicinal chemistry . The specific reactivity of this compound would likely depend on the nature of the substituents and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (amino and carboxamide) could enhance its solubility in polar solvents .

Scientific Research Applications

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

A study by Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol to synthesize a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, which is pivotal for preparing collections of peptidomimetics and biologically active compounds based on the triazole scaffold. This approach is designed to overcome the limitations imposed by the Dimroth rearrangement, ensuring complete regiocontrol in the cycloaddition process. The synthesized amino acids were utilized to create triazole-containing dipeptides and HSP90 inhibitors, demonstrating the compound's versatility in generating biologically relevant molecules (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Intramolecular Cyclization to Diazepines

Kemskiy et al. (2018) explored the chemical reactivity of 5-amino-N-(2,2-dimethoxyethyl)-1Н-1,2,3-triazole-4-carboxamides, subjecting them to intramolecular cyclization in formic acid to yield 5-hydroxy[1,2,3]triazolo[4,5-е][1,4]diazepines. These compounds were further modified to produce 5-thio-functionalized derivatives, indicating a pathway for diversifying the structural and functional attributes of triazole-based compounds (Kemskiy, Syrota, Bol’but, Dorokhov, & Vovk, 2018).

Polyazaheterocyclic Compounds and Dimroth Rearrangements

Research by Sutherland and Tennant (1971) delved into the chemistry of polyazaheterocyclic compounds, specifically focusing on the Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles. This study highlighted the compound's structural transformations and their implications for synthesizing v-triazolo[4,5-d]pyrimidines, expanding the understanding of its chemical behavior and potential applications in creating novel compounds (Sutherland & Tennant, 1971).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physicochemical properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Given the wide range of biological activities exhibited by triazole derivatives, this compound could be a potential candidate for further study in medicinal chemistry . Future research could focus on exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

5-amino-1-(3,4-dimethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-18-7-4-3-6(5-8(7)19-2)16-10(12)9(11(13)17)14-15-16/h3-5H,12H2,1-2H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHHZHFMRMRGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

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